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Introduction
Dezecapavir (also known as VH4011499) is an investigational, potent, long-acting, second-

generation HIV-1 capsid inhibitor under development by ViiV Healthcare.[1] It targets the HIV-1

capsid protein, a crucial component involved in multiple stages of the viral lifecycle, making it a

promising target for antiretroviral therapy.[2][3] This document provides a preliminary technical

overview of Dezecapavir, summarizing available preclinical and clinical data, outlining its

mechanism of action, and detailing experimental methodologies where information is

accessible.

Core Data Summary
Table 1: In Vitro Antiviral Activity of Dezecapavir
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Parameter Cell Line Virus Strain Value Citation

EC50 MT-2 NLRepRluc-WT
0.023 ± 0.008

nM
[3]

EC50 (Median) A3R5-GFP/Luc
7 HIV-1

laboratory strains

0.042 nM

(Range: 0.020–

0.069 nM)

[3]

EC50 (Median) MT-2

Chimeric viruses

with clinical

isolate CA

sequences

0.058 nM

(Range: 0.021–

0.13 nM)

[4]

CC50 MT-2 - >20 µM [3]

Table 2: Pharmacokinetic Parameters of Oral
Dezecapavir (Phase 1, HIV-negative adults)

Formulation Dose
Tmax
(median)

t1/2
(geometric
mean)

Key Finding Citation

Powder-in-

Bottle (PiB)

25 mg - 1875

mg (single

ascending)

8.0–12.0 h 51.2–66.5 h

Less than

dose-

proportional

plasma

exposure.

[5]

Tablet
200 mg

(single dose)
24.0 h 64.2 h

45–63%

lower

exposure

compared to

PiB

formulation.

[5]

Note: Further pharmacokinetic data from the Phase 2a trial is forthcoming.
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Table 3: Antiviral Efficacy of Oral Dezecapavir (Phase 2a,
HIV-1 positive adults)

Dose Dosing Schedule

Mean Maximum
Reduction in HIV-1
RNA (log10
copies/mL)

Citation

25 mg Day 1 and Day 6 -1.83 [5]

100 mg Day 1 and Day 6 -1.8 [5]

250 mg Day 1 and Day 6 -2.17 [5]

Mechanism of Action
Dezecapavir is an HIV-1 capsid inhibitor that disrupts multiple stages of the viral life cycle, both

early and late.[2][3] It binds to a conserved pocket within the capsid protein, interfering with

capsid-dependent processes.[3]

Early Phase Inhibition:

Nuclear Import: Dezecapavir blocks the transport of the viral capsid and its genetic material

into the host cell nucleus.[2]

Reverse Transcription: It interferes with the process of reverse transcription, where viral RNA

is converted into DNA.[2]

Integration: The integration of the viral DNA into the host genome is also inhibited.[2]

Late Phase Inhibition:

Virion Assembly: Dezecapavir disrupts the proper assembly of new viral particles.[2]

Maturation: The final maturation of newly assembled virions into infectious particles is also

blocked.[2]

Time-of-addition experiments have indicated that the primary block to HIV-1 replication occurs

after nuclear import and before integration.[2][3]
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Figure 1: Dezecapavir's multi-stage inhibition of the HIV-1 lifecycle.

Experimental Protocols
In Vitro Antiviral Activity Assay (General Methodology)
The in vitro antiviral activity of Dezecapavir was assessed using various cell lines and HIV-1

strains. A common methodology involves the following steps:

Cell Culture: MT-2 cells or other susceptible cell lines are cultured in appropriate media.

Virus Infection: Cells are infected with a specific strain of HIV-1, often a luciferase reporter

virus like NLRepRluc-WT for ease of quantification.

Compound Addition: Dezecapavir is added to the cell cultures at various concentrations.

Incubation: The infected cells are incubated for a set period (e.g., 72 hours) to allow for viral

replication.

Quantification of Viral Replication:
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For reporter viruses, luciferase activity is measured, which is proportional to the extent of

viral replication.

For wild-type viruses, p24 antigen levels in the culture supernatant can be quantified by

ELISA.

Data Analysis: The half-maximal effective concentration (EC50), the concentration at which

the drug inhibits 50% of viral replication, is calculated from the dose-response curve.

Figure 2: General workflow for in vitro antiviral activity assay.

In Vitro Resistance Selection
Resistance selection studies were performed to identify mutations that confer reduced

susceptibility to Dezecapavir. The general protocol is as follows:

Viral Passaging: HIV-1 is cultured in the presence of sub-optimal concentrations of

Dezecapavir.

Dose Escalation: The concentration of Dezecapavir is gradually increased in subsequent

viral passages.

Monitoring for Viral Breakthrough: The cultures are monitored for signs of viral replication

(cytopathic effect or p24 production).

Genotypic Analysis: When viral breakthrough is observed, the viral RNA is extracted, and the

gene encoding the capsid protein is sequenced to identify mutations.

Phenotypic Analysis: The identified mutations are introduced into a wild-type virus to confirm

their role in conferring resistance and to quantify the fold-change in EC50.

In vitro resistance selection for Dezecapavir identified mutations such as Q67H, A105E, and

T107D/N, which led to significant reductions in susceptibility.[2]

Phase 2a Proof-of-Concept Clinical Trial (Oral
Dezecapavir)
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A Phase 2a, randomized, placebo-controlled trial was conducted to evaluate the antiviral

activity, pharmacokinetics, and safety of oral Dezecapavir in adults with HIV-1.[6]

Study Population: Treatment-naïve adults with HIV-1.[5]

Study Design: Participants were randomized to receive one of three doses of oral

Dezecapavir (25 mg, 100 mg, or 250 mg) or a placebo.[5][6]

Dosing Regimen: Doses were administered on Day 1 and Day 6.[6]

Primary Endpoint: Change from baseline in plasma HIV-1 RNA levels.[5]

Key Assessments:

Plasma HIV-1 RNA levels were measured at multiple time points.

Pharmacokinetic parameters of Dezecapavir were assessed.

Safety and tolerability were monitored throughout the study.

Phase 2a Proof-of-Concept Trial

Screening & Enrollment
(HIV-1 positive adults)

Randomization

Dezecapavir 25 mg
(Day 1 & 6)

Dezecapavir 100 mg
(Day 1 & 6)

Dezecapavir 250 mg
(Day 1 & 6)

Placebo
(Day 1 & 6)

Follow-up
(PK, Viral Load, Safety)
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Figure 3: Simplified design of the Phase 2a clinical trial for Dezecapavir.

Conclusion
Dezecapavir is a potent, second-generation HIV-1 capsid inhibitor with a multi-faceted

mechanism of action that disrupts both early and late stages of the viral life cycle. Preclinical

data demonstrate its high potency against a range of HIV-1 strains, and early clinical data from

a Phase 2a trial have shown promising antiviral activity and a favorable pharmacokinetic profile

for a long-acting formulation. Further development of Dezecapavir as a long-acting

antiretroviral agent for the treatment and prevention of HIV-1 is ongoing.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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